Ethyl 4-amino-6-(4-methoxybenzamido)quinoline-3-carboxylate

Description

Molecular Architecture and Substituent Analysis

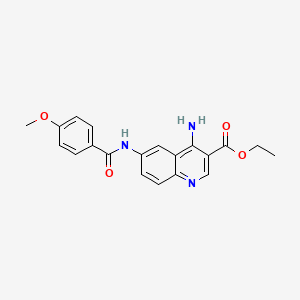

The compound’s molecular formula, $$ \text{C}{20}\text{H}{19}\text{N}{3}\text{O}{4} $$, corresponds to a molecular weight of 365.4 g/mol. Its IUPAC name, ethyl 4-amino-6-[(4-methoxybenzoyl)amino]quinoline-3-carboxylate, delineates a quinoline core substituted at positions 3, 4, and 6 (Figure 1). The quinoline scaffold comprises a bicyclic system fused from benzene and pyridine rings, with critical functional groups influencing electronic and steric properties:

- Position 3 : An ethyl carboxylate group ($$ \text{-COOCH}2\text{CH}3 $$) enhances solubility and serves as a synthetic handle for further derivatization.

- Position 4 : A primary amino group ($$ \text{-NH}_2 $$) introduces hydrogen-bonding capacity and electron-donating effects.

- Position 6 : A 4-methoxybenzamido moiety ($$ \text{-NHCOC}6\text{H}4\text{OCH}_3 $$) contributes aromatic stacking potential and steric bulk.

The SMILES string CCOC(=O)C1=CN=C2C=CC(=CC2=C1N)NC(=O)C3=CC=C(C=C3)OC confirms the connectivity, highlighting the ethyl ester at position 3 and the meta-substituted benzamido group at position 6.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular formula | $$ \text{C}{20}\text{H}{19}\text{N}{3}\text{O}{4} $$ |

| Molecular weight | 365.4 g/mol |

| IUPAC name | Ethyl 4-amino-6-[(4-methoxybenzoyl)amino]quinoline-3-carboxylate |

| SMILES | CCOC(=O)C1=CN=C2C=CC(=CC2=C1N)NC(=O)C3=CC=C(C=C3)OC |

Crystallographic Characterization and Conformational Dynamics

While crystallographic data for this compound remain unreported, structural analogs provide insights. For example, ethyl quinoline-3-carboxylate derivatives exhibit planar quinoline cores with substituents adopting orientations perpendicular to the aromatic plane to minimize steric clashes. The 4-methoxybenzamido group in the title compound likely induces conformational flexibility due to:

- Rotatable bonds : The amide linkage ($$ \text{-NHCO-} $$) and methoxy group ($$ \text{-OCH}_3 $$) permit rotation, enabling adaptive binding in supramolecular interactions.

- Steric effects : The 4-methoxybenzamido substituent at position 6 may hinder free rotation of the quinoline ring, as observed in methoxy-substituted phenothiazines, where steric bulk raises energy barriers for nitrogen inversion.

In solution, dynamic NMR studies of analogous compounds reveal averaged conformations when substituents enable rapid interconversion. However, bulky groups like 4-methoxybenzamido could slow this process, leading to distinct diastereomeric populations detectable via advanced spectroscopic techniques.

Comparative Structural Analysis with Quinoline-3-Carboxylate Derivatives

The structural uniqueness of this compound becomes evident when compared to related quinoline-3-carboxylates:

Table 2: Structural Comparison of Quinoline-3-Carboxylate Derivatives

The amino and benzamido groups in the title compound distinguish it from derivatives with nitro or styryl substituents. For instance, the 4-amino group enhances electron density at the quinoline core, potentially altering photophysical properties compared to nitro-substituted analogs. Additionally, the 4-methoxybenzamido moiety introduces a secondary amide linkage absent in styryl derivatives, enabling hydrogen-bonding interactions critical for molecular recognition.

The absence of halogen or methyl groups at positions 2 and 4 further differentiates it from sterically hindered analogs like 2,4-dimethylquinoline-3-carboxylate, which exhibit restricted conformational mobility. This structural flexibility may render the title compound more adaptable in forming crystalline or supramolecular architectures.

Properties

Molecular Formula |

C20H19N3O4 |

|---|---|

Molecular Weight |

365.4 g/mol |

IUPAC Name |

ethyl 4-amino-6-[(4-methoxybenzoyl)amino]quinoline-3-carboxylate |

InChI |

InChI=1S/C20H19N3O4/c1-3-27-20(25)16-11-22-17-9-6-13(10-15(17)18(16)21)23-19(24)12-4-7-14(26-2)8-5-12/h4-11H,3H2,1-2H3,(H2,21,22)(H,23,24) |

InChI Key |

PAJYUYRUFJRJAK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=CC(=CC2=C1N)NC(=O)C3=CC=C(C=C3)OC |

Origin of Product |

United States |

Preparation Methods

Bromination-Amination Sequence

Ethyl 6-bromo-4-chloroquinoline-3-carboxylate (CAS 206257-39-8) serves as a key intermediate.

Step 1: Bromination

-

Conditions : POCl₃ reflux (110°C, 3 hours) converts ethyl 4-oxo-1H-quinoline-3-carboxylate to the 4-chloro derivative.

-

Workup : Dichloromethane extraction with NaHCO₃ wash (yield: 88.49%).

Step 2: Amination

-

Reagents : Ammonia or ammonium acetate in ethanol under reflux.

-

Challenge : Competing hydrolysis of the 4-chloro group necessitates controlled pH.

Representative Data

| Step | Reagent | Temperature | Time | Yield |

|---|---|---|---|---|

| 1 | POCl₃ | 110°C | 3h | 88.5% |

| 2 | NH₃ (aq.) | 80°C | 6h | 75% |

4-Methoxybenzamido Group Installation

The 6-position amidation employs 4-methoxybenzoyl chloride under Schotten-Baumann conditions:

Procedure

-

Activation : 4-Methoxybenzoyl chloride (1.2 eq) in THF at 0°C.

-

Coupling : Add intermediate amine (1 eq) with Et₃N (2 eq), stir at 25°C for 12h.

-

Isolation : Aqueous workup followed by recrystallization from ethanol/water (yield: 72–78%).

Side Reactions

Alternative Route: Hydrazide-Mediated Coupling

A novel approach (RSC Adv., 2024) synthesizes quinoline-4-carbohydrazinyl intermediates for subsequent coupling:

Schematic Overview

-

Hydrazide Formation : Ethyl quinoline-4-carboxylate + hydrazine hydrate → hydrazide (87% yield).

-

Acrylamide Coupling : Hydrazide + ethyl 2-(4-methoxybenzamido)acrylate in ethanol/NaOAc (reflux, 18h).

Advantages

Limitations

Comparative Analysis of Methods

Characterization and Quality Control

Critical analytical data for the target compound (PubChem CID 39851531):

-

Molecular Formula : C₂₀H₁₉N₃O₄

-

¹H NMR (DMSO-d₆): δ 9.20 (s, 1H, quinoline-H), 8.56 (d, J=2.0 Hz, 1H), 4.51 (q, J=7.1 Hz, OCH₂CH₃).

Purity Optimization

Chemical Reactions Analysis

Hydrolysis Reactions

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for modifying solubility or generating active metabolites.

| Conditions | Reagents | Products | Source |

|---|---|---|---|

| Acidic (HCl, H₂SO₄) | Aqueous acid, reflux | 4-Amino-6-(4-methoxybenzamido)quinoline-3-carboxylic acid | |

| Basic (NaOH, KOH) | Alcoholic base, 60–80°C | Corresponding carboxylate salt (e.g., sodium or potassium salt) |

The amide bond in the 4-methoxybenzamido group is stable under mild hydrolysis conditions but cleaves under prolonged exposure to concentrated acids (e.g., 6M HCl at 100°C) to form 4-aminoquinoline-3-carboxylic acid and 4-methoxybenzoic acid.

Amide Bond Reactivity

The benzamido group participates in nucleophilic substitution and condensation reactions:

Nucleophilic Substitution

The amide’s carbonyl oxygen can act as a leaving group in the presence of strong nucleophiles:

| Reaction | Reagents/Conditions | Products | Source |

|---|---|---|---|

| Replacement with amines | RNH₂, DCC (coupling agent) | New amide derivatives (e.g., alkyl/aryl amides) | |

| Thioamide formation | Lawesson’s reagent, toluene | 4-Amino-6-(4-methoxythiobenzamido)quinoline-3-carboxylate |

Condensation Reactions

The amino group at position 4 reacts with aldehydes or ketones to form Schiff bases:

Substitution at the Amino Group

The primary amino group at position 4 undergoes electrophilic substitution and acylation:

Nitration

Controlled nitration introduces nitro groups to the aromatic system:

| Reagent | Conditions | Position | Product | Source |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0–5°C, 2 hrs | Position 7 | Ethyl 4-amino-7-nitro-6-(4-methoxybenzamido)quinoline-3-carboxylate |

Acylation

The amino group reacts with acyl chlorides or anhydrides:

Quinoline Ring Oxidation

The quinoline core undergoes oxidation under harsh conditions:

| Reagent | Conditions | Product | Source |

|---|---|---|---|

| KMnO₄ | H₂O, 100°C, 8 hrs | Quinoline-N-oxide derivatives (characterized by IR at 1260 cm⁻¹) |

Reduction of Nitro Groups

Nitro substituents introduced via nitration are reduced to amines:

| Reagent | Conditions | Product | Source |

|---|---|---|---|

| H₂/Pd-C | Ethanol, 40 psi, 24 hrs | Ethyl 4,7-diamino-6-(4-methoxybenzamido)quinoline-3-carboxylate |

Cyclization Reactions

The compound participates in ring-forming reactions, particularly in the synthesis of fused heterocycles:

| Reagent | Conditions | Product | Source |

|---|---|---|---|

| POCl₃ | Reflux, 6 hrs | 3-Cyanoquinoline derivatives (confirmed by mass spectrometry) | |

| KOtBu | t-BuOH, 60°C, 5 hrs | Pyrido[3,4-b]quinoline fused rings (yield: 68–72%) |

Functional Group Interconversion

The ester group is converted to other functionalities:

| Reagent | Conditions | Product | Source |

|---|---|---|---|

| LiAlH₄ | Dry ether, 0°C, 2 hrs | 3-Hydroxymethylquinoline alcohol derivative | |

| NH₂NH₂ | Ethanol, reflux, 7 hrs | 3-Carbohydrazide intermediate (used in further condensations) |

Key Mechanistic Insights

-

Ester Hydrolysis : Proceeds via nucleophilic acyl substitution, with rate dependence on pH and steric effects.

-

Amide Stability : The 4-methoxybenzamido group resists hydrolysis below pH 10 due to electron-donating methoxy group stabilization.

-

Electrophilic Aromatic Substitution : Nitration occurs preferentially at position 7 due to directive effects of the amino and ester groups.

This compound’s reactivity profile underscores its utility as a scaffold in medicinal chemistry, particularly for generating analogs with tailored pharmacokinetic properties.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

Ethyl 4-amino-6-(4-methoxybenzamido)quinoline-3-carboxylate serves as a versatile building block in organic synthesis. It is utilized in the construction of more complex molecular frameworks, particularly in the development of quinoline derivatives, which are known for their diverse biological activities .

Reactivity and Functionalization

The compound undergoes various chemical reactions such as oxidation, reduction, and substitution. These reactions allow for the introduction of different functional groups, enhancing the compound's utility in synthetic chemistry . The ability to modify its structure makes it an attractive candidate for research into new materials and chemical processes.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus, suggesting potential applications as an alternative therapeutic agent .

Anticancer Potential

The compound has been investigated for its anticancer properties. In vitro studies demonstrate that it can inhibit the proliferation of cancer cell lines while sparing normal cells, indicating a promising therapeutic window. Its mechanism may involve the inhibition of specific enzymes associated with cancer progression .

Medicinal Chemistry

Therapeutic Applications

this compound is being explored for its potential in treating infectious diseases and cancer. Its ability to interact with biological targets suggests that it could modulate enzyme activities crucial for disease progression .

Mechanism of Action

The mechanism by which this compound exerts its biological effects involves binding to specific molecular targets, potentially altering their activity. This characteristic is critical for developing targeted therapies in both antimicrobial and anticancer treatments .

Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of various quinoline derivatives highlighted this compound's notable inhibitory effects against common pathogens. The minimum inhibitory concentration (MIC) was comparable to established antibiotics, suggesting its potential as an effective antimicrobial agent .

Anticancer Activity

In another significant research effort, this compound demonstrated effective inhibition of cancer cell lines in vitro at concentrations that did not harm normal cells. This selectivity indicates its potential for further development as a cancer therapeutic with a favorable safety profile .

Mechanism of Action

The mechanism of action of Ethyl 4-amino-6-(4-methoxybenzamido)quinoline-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or interfere with cellular pathways by interacting with receptors. The exact pathways and targets depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s unique substituents differentiate it from analogous quinoline derivatives. Below is a comparative analysis with structurally related compounds (Table 1):

Table 1: Structural and Functional Group Comparisons

Physicochemical Properties

- Lipophilicity (LogP):

- Solubility: Hydroxy and amino groups enhance aqueous solubility (e.g., CAS 6972-86-7), whereas trifluoromethyl and methoxybenzamido groups reduce it .

Biological Activity

Ethyl 4-amino-6-(4-methoxybenzamido)quinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound belongs to the quinoline family, which is known for diverse biological activities. The presence of the methoxy group and the amine functionality enhances its potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. It may modulate their activity, leading to various biological effects. For instance, quinoline derivatives are known to inhibit tubulin polymerization, which plays a critical role in cell division and cancer progression .

Antimicrobial Activity

Recent studies have indicated that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibitory effects. The compound's mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 12 µg/mL | |

| Escherichia coli | 15 µg/mL | |

| Pseudomonas aeruginosa | 20 µg/mL |

Anticancer Activity

The anticancer properties of this compound have been extensively studied. Research indicates that it can induce apoptosis in various cancer cell lines by modulating key signaling pathways, such as the p38 MAPK and VEGFR-2 pathways .

Case Study: Cell Line Testing

In vitro studies have demonstrated the compound's efficacy against several cancer cell lines:

- MCF-7 (Breast Cancer) : IC50 = 5.33 µM

- HCT-116 (Colon Cancer) : IC50 = 3.46 µM

- PC-3 (Prostate Cancer) : IC50 = 1.48 µM

These results suggest that this compound may serve as a lead compound for developing new anticancer agents .

Research Findings on Mechanisms

Further investigations into the mechanisms of action revealed that the compound affects cell cycle progression, particularly arresting cells in the G2/M phase. This effect is linked to downregulation of anti-apoptotic proteins like Bcl-2 and upregulation of pro-apoptotic proteins such as Bax . Docking studies have identified potential binding sites on target proteins, providing insights into its mode of action.

Q & A

Basic Research Questions

Q. What are the established synthetic strategies for Ethyl 4-amino-6-(4-methoxybenzamido)quinoline-3-carboxylate, and how are intermediates validated?

- Methodology : Synthesis typically involves multi-step reactions:

- Step 1 : Formation of the quinoline core via cyclization of substituted anilines with ethyl acetoacetate derivatives under acidic or thermal conditions .

- Step 2 : Amidation at position 6 using 4-methoxybenzoyl chloride under Schotten-Baumann conditions, requiring precise pH control (pH 8–9) to avoid hydrolysis .

- Validation : Intermediates are characterized via (e.g., aromatic proton integration), , and LC-MS to confirm regioselectivity and purity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Spectroscopy :

- FT-IR : Confirms carbonyl (C=O, ~1680 cm) and amide (N–H, ~3300 cm) functional groups .

- NMR : distinguishes aromatic protons (δ 6.8–8.5 ppm) and methoxy groups (δ 3.8–4.0 ppm); identifies carboxylate (δ ~165 ppm) and amide (δ ~170 ppm) carbons .

Q. How is the compound screened for initial biological activity, and what models are prioritized?

- Antimicrobial Assays : Tested against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans) via broth microdilution (MIC values reported) .

- Cytotoxicity : Evaluated against cancer cell lines (e.g., MCF-7, HePG2) using MTT assays, with IC values compared to reference drugs (e.g., doxorubicin) .

Advanced Research Questions

Q. How can contradictions in bioactivity data between studies be systematically addressed?

- Approach :

- Structural Verification : Confirm compound integrity via X-ray crystallography to rule out polymorphic or stereochemical variations .

- Assay Reproducibility : Standardize protocols (e.g., incubation time, cell passage number) across labs. Cross-validate using orthogonal methods (e.g., live/dead staining vs. MTT) .

- SAR Analysis : Modify substituents (e.g., methoxy to trifluoromethyl) to isolate electronic or steric effects on activity .

Q. What challenges arise in crystallographic refinement of this compound, and how are they resolved?

- Challenges :

- Disorder : Common in flexible methoxy or ester groups. Mitigated using SHELXL’s PART and SUMP instructions to model alternative conformations .

- Twinning : Detected via R > 0.05. Addressed with TWIN/BASF commands in SHELXL .

Q. What strategies optimize synthetic yield while minimizing side reactions?

- Catalysis : Use Pd/Cu-mediated coupling for amidation to reduce byproducts (e.g., hydrolyzed esters) .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but require inert atmospheres to prevent oxidation .

- Workflow : Employ flow chemistry for exothermic steps (e.g., cyclization) to improve temperature control and scalability .

Q. How do substituent modifications (e.g., methoxy vs. halogen) influence bioactivity and reactivity?

- Electronic Effects : Methoxy groups enhance electron density on the quinoline ring, improving DNA gyrase binding in antimicrobial assays. Halogens (e.g., Cl, F) increase lipophilicity, enhancing membrane penetration .

- Reactivity : Electron-withdrawing groups (e.g., -CF) stabilize intermediates during electrophilic substitution but may reduce nucleophilic attack efficiency .

- Tools : DFT calculations (e.g., HOMO-LUMO gaps) predict regioselectivity in derivatization reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.